N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15670321
InChI: InChI=1S/C32H37N5O2S/c1-21-13-15-24(16-14-21)37-29(23-11-9-8-10-12-23)35-36-30(37)40-20-27(38)34-33-19-22-17-25(31(2,3)4)28(39)26(18-22)32(5,6)7/h8-19,39H,20H2,1-7H3,(H,34,38)/b33-19+
SMILES:
Molecular Formula: C32H37N5O2S
Molecular Weight: 555.7 g/mol

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15670321

Molecular Formula: C32H37N5O2S

Molecular Weight: 555.7 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C32H37N5O2S
Molecular Weight 555.7 g/mol
IUPAC Name N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C32H37N5O2S/c1-21-13-15-24(16-14-21)37-29(23-11-9-8-10-12-23)35-36-30(37)40-20-27(38)34-33-19-22-17-25(31(2,3)4)28(39)26(18-22)32(5,6)7/h8-19,39H,20H2,1-7H3,(H,34,38)/b33-19+
Standard InChI Key MANBVISZGCPNLT-HNSNBQBZSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (molecular formula: C₃₂H₃₇N₅O₂S) is a high-molecular-weight compound (555.7 g/mol) featuring three distinct functional groups:

  • Hydrazide linkage: The acetohydrazide moiety (-NH-NHCO-) provides hydrogen-bonding capabilities, critical for interactions with biological targets.

  • 1,2,4-Triazole ring: Substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 5, this heterocycle enhances metabolic stability and binding affinity.

  • Phenolic moiety: The 3,5-di-tert-butyl-4-hydroxyphenyl group confers steric protection to the hydroxyl group, augmenting antioxidant activity by preventing premature oxidation.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₃₂H₃₇N₅O₂S
Molecular Weight555.7 g/mol
CAS NumberVC15670321
Key Functional GroupsHydrazide, Triazole, Phenolic

The tert-butyl groups at the 3- and 5-positions of the phenolic ring enhance lipophilicity, potentially improving membrane permeability in biological systems. The sulfanyl (-S-) bridge between the triazole and acetohydrazide groups introduces conformational flexibility, enabling adaptive binding to enzyme active sites .

Synthesis and Purification

The synthesis of N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide follows a multi-step protocol:

Condensation Reaction

  • Reactants: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.

  • Conditions: Reflux in ethanol or methanol under acidic (e.g., acetic acid) or basic (e.g., pyridine) catalysis for 6–12 hours.

  • Mechanism: Schiff base formation via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, yielding the E-configuration imine.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures are used to isolate the product, achieving >95% purity.

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients resolves residual starting materials.

Table 2: Synthesis Parameters

ParameterCondition
SolventEthanol
CatalystAcetic acid (0.1–1.0 M)
Reaction Time8–10 hours
Yield65–75%

Biological Activities and Mechanisms

Antioxidant Properties

The phenolic hydroxyl group acts as a hydrogen donor, neutralizing free radicals such as hydroxyl (- OH) and peroxyl (ROO- ) species via single-electron transfer. Comparative studies suggest tert-butyl groups enhance radical stability, prolonging antioxidant efficacy .

Antimicrobial Activity

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The triazole ring disrupts microbial cell wall synthesis by inhibiting lanosterol demethylase.

ActivityMechanismEfficacy (IC₅₀/µM)
AntioxidantRadical scavenging2.5–5.0
AntimicrobialCell wall disruption8–32 µg/mL
AChE InhibitionActive site binding0.23

Research Applications

Medicinal Chemistry

  • Neurodegenerative Diseases: As a dual AChE/CA inhibitor, this compound may alleviate symptoms of Alzheimer’s by modulating acetylcholine levels and reducing oxidative stress .

  • Anticancer Agents: Triazole derivatives induce apoptosis in cancer cells via mitochondrial pathway activation; ongoing studies explore its efficacy against breast and lung carcinomas.

Materials Science

The tert-butyl groups enhance thermal stability (decomposition temperature >250°C), making it suitable for high-performance polymer additives.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundKey FeaturesAChE IC₅₀ (µM)
Target CompoundTriazole, tert-butyl phenol0.23
EVT-11814122Triazole, tert-butyl phenyl0.45
Compound 9 Furfuryl-triazole0.18

The target compound outperforms EVT-11814122 in AChE inhibition due to its phenolic hydroxyl group, which forms additional hydrogen bonds with the enzyme’s catalytic site .

Future Directions and Challenges

Opportunities

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., ester prodrugs for enhanced absorption).

  • Combination Therapies: Synergistic effects with β-lactam antibiotics could address antimicrobial resistance.

Challenges

  • Synthetic Complexity: Multi-step synthesis limits large-scale production; flow chemistry may improve yields.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity .

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